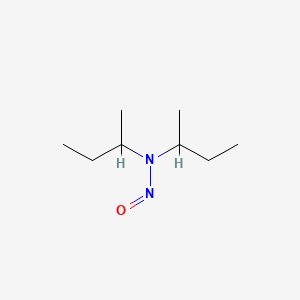

Di-sec-butylnitrosamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3923. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N-di(butan-2-yl)nitrous amide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-5-7(3)10(9-11)8(4)6-2/h7-8H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXKDQKMIRMWEBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N(C(C)CC)N=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60968233 | |

| Record name | N,N-Dibutan-2-ylnitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60968233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5350-17-4 | |

| Record name | Di-sec-butylamine, N-nitroso- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005350174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Di-sec-butylnitrosamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3923 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Dibutan-2-ylnitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60968233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | bis(butan-2-yl)(nitroso)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational Concepts of N Nitrosamine Chemistry in Academic Research

N-Nitrosamines are a class of organic compounds characterized by the N-N=O functional group, where a nitroso group is bonded to an amine nitrogen. researchgate.net This structure is typically formed through the reaction of a secondary amine with a nitrosating agent, such as nitrous acid, which can be derived from nitrites under acidic conditions. wikipedia.orgnih.gov The general stability of N-nitrosamines in aqueous conditions contributes to their persistence and widespread presence in various environments. researchgate.net

The chemistry of N-nitrosamines is a significant area of study due to their reactivity. acs.orgnih.gov While not typically used in organic synthesis, their reactions are studied to understand their behavior. nih.gov For instance, they can react with electrophiles at the oxygen atom and are susceptible to nucleophilic attack at the nitroso-nitrogen by strong reagents like organolithium and Grignard reagents. nih.gov The core C₂N₂O structure of nitrosamines is planar. wikipedia.org

From a biochemical standpoint, the metabolic activation of many N-nitrosamines is a critical area of research. This process often involves enzymatic α-hydroxylation by cytochrome P450 enzymes. acs.orgnih.gov This hydroxylation can lead to the formation of unstable intermediates that decompose into reactive species, such as diazonium ions, which are capable of alkylating biological macromolecules. acs.orgnih.gov

Rationale for Dedicated Academic Investigation of Di Sec Butylnitrosamine

Classical and Contemporary Approaches to N-Nitrosamine Synthesis

The formation of N-nitrosamines traditionally involves the reaction of a secondary amine with a nitrosating agent. sci-hub.seresearchgate.net This fundamental reaction has been the cornerstone of N-nitrosamine synthesis for many years.

Various reagents and conditions have been developed to effect the N-nitrosation of secondary amines. For instance, a combination of p-toluenesulfonic acid (p-TSA) and sodium nitrite (B80452) has been used as a novel and effective nitrosating agent under mild, heterogeneous conditions. researchgate.net Another approach utilizes a mixture of iodic or periodic acids and sodium nitrite in the presence of wet SiO2 for efficient N-nitrosation. researchgate.net

A study reported a simple and efficient route for the N-nitrosation of various secondary amines using nitromethane (B149229) in the presence of potassium persulfate and DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). researchgate.net

N-nitrosamines can also be formed through transnitrosation, where a nitroso group is transferred from one compound to an amine. acs.org N-nitrososulfonamides have been utilized as reagents for transnitrosation under mild conditions. organic-chemistry.org

The formation of N-nitrosamines from tertiary amines is also possible through a process called nitrosative dealkylation. sci-hub.seresearchgate.net This pathway involves the cleavage of a carbon-nitrogen bond in the tertiary amine, followed by N-nitrosation of the resulting secondary amine. researchgate.net The regioselectivity of this dealkylation can be influenced by the acidity of the reaction medium. researchgate.net For example, in the nitrosative dealkylation of 4-substituted-N-ethyl-N-methylanilines, deethylation is favored at high acidity, while demethylation predominates at a pH of 2 and above. researchgate.net Tertiary amines with an electron-rich benzylic group are particularly susceptible to nitrosative dealkylation. sci-hub.se

Advanced Strategies in this compound Chemical Synthesis

Modern synthetic chemistry has introduced more sophisticated methods for the preparation of N-nitrosamines, focusing on novel reagents, catalytic systems, stereoselectivity, and computational approaches.

Recent research has focused on developing new reagents and catalytic systems to improve the efficiency and selectivity of N-nitrosamine synthesis. One such development is the use of a [NO+·Crown·H(NO3)2-] complex as a stable and efficient source of nitrosonium ions (NO+) under mild and homogeneous conditions. organic-chemistry.org An iodide-catalyzed process has also been developed to synthesize N-nitrosamines from amines and nitromethane, using tert-butyl hydroperoxide (TBHP) as the oxidant. organic-chemistry.org This method is advantageous due to the use of commercially available and inexpensive catalysts. organic-chemistry.org

A patent describes a method for preparing N-nitrosamines from secondary amines and nitroparaffins using an iodide catalyst and tert-butyl hydroperoxide as an oxidant. google.com

Interactive Data Table: Novel Reagents for N-Nitrosamine Synthesis

| Reagent/System | Substrates | Conditions | Key Feature |

|---|---|---|---|

| [NO+·Crown·H(NO3)2-] | Secondary amines | Mild, homogeneous | Stable nitrosonium ion source organic-chemistry.org |

| Iodide catalyst/TBHP | Amines and nitromethane | Mild | Inexpensive, commercially available catalysts organic-chemistry.org |

| p-TSA/NaNO2 | Secondary amines | Mild, heterogeneous | Effective nitrosating agent researchgate.net |

| Iodic or periodic acids/NaNO2/wet SiO2 | Secondary amines | Mild, heterogeneous | Efficient nitrosation researchgate.net |

| K2S2O8/DBU | Secondary amines and nitromethane | Optimized | Good yields for dealkylative N-nitrosation of tertiary amines researchgate.net |

Since this compound possesses chiral centers at the secondary butyl groups, its synthesis can potentially lead to a mixture of stereoisomers. The field of stereoselective synthesis of chiral N-nitrosamines is an emerging area of interest. Chiral catalysts can be employed to control the stereochemical outcome of the nitrosation reaction. For instance, chiral halonium salts incorporating an N-nitrosamine moiety have been developed and applied as catalysts in enantioselective reactions, demonstrating that the N-nitrosamine group can act as a Lewis basic part in asymmetric catalysis. semanticscholar.org The stereoselective amination of thioethers using a chiral N-mesyloxycarbamate in the presence of a chiral dirhodium(II) carboxylate catalyst has also been reported to produce sulfilimines with high stereoselectivity, which could be a potential pathway to explore for chiral nitrosamine (B1359907) synthesis. researchgate.net

Computational chemistry offers powerful tools for understanding and predicting chemical reactions, which can be applied to the synthesis of this compound. Quantum chemical calculations can be used to investigate the reaction mechanisms of nitrosation and dealkylation pathways, helping to identify the most favorable conditions for synthesis. nih.gov Molecular docking and other computational methods can predict the binding modes and affinities of substrates with catalysts, aiding in the design of more efficient and selective catalytic systems. rsc.org For example, computational studies have been used to assess the likelihood of α-carbon hydroxylation in N-nitrosamines, a key step in their metabolic activation, which can provide insights into their structure-activity relationships. acs.org While not directly focused on synthesis, this understanding of reactivity can inform the design of synthetic strategies.

Formation Mechanisms and Kinetic Analysis of Di Sec Butylnitrosamine

Precursor Identification and Mechanistic Pathways

The synthesis of di-sec-butylnitrosamine is contingent on the availability and reactivity of its precursors: an amine and a nitrosating agent. The structural characteristics of the amine and the nature of the nitrosating agent, along with the presence of catalysts, play a crucial role in the reaction pathways.

Amine Reactants and Their Structural Influence

The primary precursor to this compound is the secondary amine, di-sec-butylamine (B1584033). The structure of the amine reactant is a critical determinant in the rate of N-nitrosamine formation. Secondary amines, such as di-sec-butylamine, are considered the most reactive precursors for the formation of stable N-nitrosamines. nih.gov This is because the nitrosation of secondary amines directly yields a stable N-nitrosamine product. nih.gov

In contrast, primary amines, upon nitrosation, form unstable N-nitroso compounds that rapidly decompose. nih.gov Tertiary amines undergo a more complex, multi-step nitrosation process that includes a dealkylation step, making them generally less prone to forming N-nitrosamines compared to secondary amines. acs.orgonyxipca.com Studies have shown a significant difference in the rate of nitrosamine (B1359907) formation between di-n-butylamine (a primary amine) and tributylamine (B1682462) (a tertiary amine), with the former reacting much faster. acs.org The nucleophilicity of the amine's nitrogen atom, which is influenced by the electron-donating or withdrawing nature of its alkyl groups, also affects its reactivity towards nitrosating agents. nih.gov

Nitrosating Agent Generation and Reactivity

The formation of this compound requires a nitrosating agent, which is a source of the nitrosonium ion (NO+). wikipedia.org The most common nitrosating agent in aqueous solutions is nitrous acid (HNO2), which is formed from the acidification of nitrite (B80452) salts (e.g., sodium nitrite). wikipedia.org The reactivity of the nitrosating agent is highly dependent on the reaction conditions.

Under acidic conditions, nitrous acid can form dinitrogen trioxide (N2O3) and the nitrosonium ion, which are potent nitrosating agents. ccsnorway.com The presence of certain ions, such as chloride, bromide, or thiocyanate, can catalyze the nitrosation reaction by forming even more reactive nitrosyl halides (e.g., nitrosyl chloride). acs.orgwikipedia.org Other nitrosating agents can include alkyl nitrites, which can generate nitrous acid-like species through hydrolysis. freethinktech.com The choice and concentration of the nitrosating agent significantly impact the rate of nitrosamine formation. acs.org

Role of Carbonyl Compounds and Other Catalytic Species in Nitrosation

The presence of certain organic compounds, particularly carbonyl compounds like formaldehyde (B43269) and acetaldehyde (B116499), can significantly enhance the formation of N-nitrosamines. nih.govmtu.edu This catalytic effect is especially pronounced under neutral to basic pH conditions, where traditional acid-catalyzed nitrosation is less favorable. nih.govmtu.eduacs.org

The proposed mechanism involves the reaction of the secondary amine with the carbonyl compound to form a carbinolamine, which then dehydrates to an iminium ion. nih.govmtu.eduacs.org This iminium ion is highly reactive towards nitrite, leading to the formation of the N-nitrosamine and regeneration of the carbonyl compound. nih.govmtu.eduacs.org Studies have shown that formaldehyde can increase N-nitrosamine formation by a factor of 5 to 152 at pH 7, depending on the amine's structure. nih.govmtu.eduacs.org While formaldehyde shows a strong catalytic effect, acetaldehyde has a slight enhancing effect, and acetone (B3395972) and benzaldehyde (B42025) show no promotion of the nitrosation reaction. nih.govmtu.edu

Kinetic Studies of this compound Formation

Kinetic studies are essential for understanding the rate at which this compound forms and how various environmental factors influence this rate. These studies provide valuable data for predicting and potentially controlling the formation of this compound.

Influence of Environmental Parameters on Reaction Rates (e.g., pH, Temperature)

The rate of N-nitrosamine formation is highly sensitive to environmental parameters, most notably pH and temperature.

pH: The pH of the reaction medium plays a dual role in the nitrosation of secondary amines. Generally, acidic conditions (pH 3-5) are considered high-risk for nitrosamine formation because they favor the formation of the highly reactive nitrosating agent, dinitrogen trioxide (N2O3), from nitrous acid. usp.org However, at very low pH, the amine precursor becomes protonated, which reduces its nucleophilicity and slows down the reaction. nih.gov Conversely, at neutral to basic pH (pH > 7), the concentration of the active nitrosating species decreases, generally leading to a lower rate of nitrosamine formation. usp.org However, as mentioned earlier, the presence of carbonyl compounds can catalyze nitrosamine formation even at neutral or basic pH. nih.govusp.org

Temperature: Like most chemical reactions, the rate of nitrosamine formation is expected to increase with temperature. Kinetic models often incorporate temperature dependence to provide a more accurate prediction of nitrosamine levels. acs.org

The table below summarizes the general influence of pH on the rate of N-nitrosamine formation.

| pH Range | Effect on Nitrosation Rate | Predominant Species and Mechanism |

| < 3 | Decreased | Amine is protonated, reducing its nucleophilicity. |

| 3 - 5 | Increased (Optimal) | High concentration of active nitrosating agents (e.g., N2O3). usp.org |

| > 7 | Decreased (unless catalyzed) | Low concentration of active nitrosating agents. usp.org Catalysis by carbonyls possible. nih.gov |

Rate-Limiting Steps in N-Nitrosamine Formation

However, in more complex systems, such as those found in wastewater or industrial settings, the rate-limiting step can vary. For instance, in the presence of chloramines, the oxidation of the amine precursor might be the rate-limiting step. acs.org In scenarios involving tertiary amines, the initial dealkylation step is often the slowest and therefore rate-limiting. acs.org The specific rate-limiting step can be influenced by the concentrations of the reactants, pH, temperature, and the presence of catalysts or inhibitors.

Quantification of Precursor Reactivity and Formation Potential

Direct quantitative studies on the reactivity of di-sec-butylamine and the formation potential of this compound are not extensively documented in the available literature. However, by examining data from its structural isomer, di-n-butylamine, we can infer its likely behavior.

Kinetic modeling and experimental studies on di-n-butylamine have shown a clear dependence of nitrosamine formation on the concentrations of the amine and nitrite, as well as the pH. The table below, based on analogous studies of secondary amines, illustrates the conceptual relationship between these factors and the potential for this compound formation.

Conceptual Data Table: Factors Influencing this compound Formation Potential

| Precursor Concentration (Di-sec-butylamine) | Nitrite Concentration | pH | Relative Formation Potential |

| Low | Low | > 6 | Very Low |

| Low | High | > 6 | Low |

| High | Low | > 6 | Low |

| High | High | > 6 | Moderate |

| Low | Low | < 6 | Low |

| Low | High | < 6 | Moderate |

| High | Low | < 6 | Moderate |

| High | High | < 6 | High |

This table is illustrative and based on general principles of N-nitrosamine formation and data from the structural isomer, di-n-butylamine.

Detailed Research Findings:

Research on analogous secondary amines has consistently demonstrated that they are among the most reactive precursors for N-nitrosamine formation. The rate of nitrosation for secondary amines is generally significantly higher than that for tertiary amines under similar conditions. For instance, studies have shown a reduction of two orders of magnitude in the rate of N-nitrosodibutylamine formation from tributylamine (a tertiary amine) compared to di-n-butylamine (a secondary amine) at the same pH, nitrite, and amine concentrations. This underscores the high reactivity of the secondary amine functional group present in di-sec-butylamine.

The formation potential is also a function of the basicity of the amine. While specific pKa values for di-sec-butylamine are not cited in the immediate search results, the basicity of the amine influences the concentration of the unprotonated form, which is the species that reacts with the nitrosating agent.

Advanced Analytical Techniques for Di Sec Butylnitrosamine Characterization

Chromatographic Separation Sciences

Chromatographic techniques are fundamental to the analysis of Di-sec-butylnitrosamine, providing the necessary separation from complex sample matrices prior to detection. High-performance liquid chromatography (HPLC), ultra-high-performance liquid chromatography (UHPLC), and gas chromatography (GC) are the most prominently used techniques.

High-performance liquid chromatography (HPLC) and its advanced counterpart, ultra-high-performance liquid chromatography (UHPLC), are powerful tools for the separation of N-nitrosamines. These techniques are particularly valuable for the analysis of less volatile nitrosamines.

A common approach for the analysis of a variety of volatile N-nitrosamines, which would be applicable to this compound, is reversed-phase HPLC (RP-HPLC). scirp.org A well-established method utilizes a C18 column, a popular choice due to its hydrophobic stationary phase that effectively retains and separates nonpolar to moderately polar compounds like nitrosamines. scirp.orgnih.gov The separation is typically achieved using a gradient elution with a mobile phase consisting of an aqueous component, such as 10 mM ammonium (B1175870) hydroxide (B78521), and an organic modifier like acetonitrile. scirp.org The eluted compounds are then monitored using a spectrophotometric detector at a specific wavelength, for instance, 231 nm. scirp.org The development of such methods aims to achieve a single run that can accurately and precisely quantify multiple nitrosamines. scirp.org

The following table outlines typical parameters for the RP-HPLC analysis of N-nitrosamines:

| Parameter | Specification |

| Column | Symmetry C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of 10 mM ammonium hydroxide (pH 8.9) and acetonitrile |

| Detection | UV-Vis Spectrophotometer at 231 nm |

| Run Time | Approximately 10 minutes |

| Accuracy | 95% - 102.5% |

| Precision (%RSD) | < 2.7% |

| This data is based on a method developed for the analysis of seven volatile N-nitrosamines and is applicable for the analysis of this compound. scirp.org |

Gas chromatography (GC) is a cornerstone technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for this compound. The choice of the GC column is critical for achieving the desired separation. For nitrosamine (B1359907) analysis, columns with specific stationary phases are employed to ensure resolution from potential interferences.

A common practice involves using a column such as a 30 m HP-1701 MS, which has a stationary phase of 14% cyanopropylphenyl and 86% methyl polysiloxane. kirj.ee The temperature program of the GC oven is carefully controlled to optimize the separation. A typical program might start at a lower temperature, for example 55°C, hold for a short period, and then ramp up to a higher temperature, such as 260°C. kirj.ee This temperature gradient facilitates the sequential elution of compounds based on their boiling points and interactions with the stationary phase. The carrier gas, typically an inert gas like helium, flows at a constant rate to transport the analytes through the column. kirj.ee

For the analysis of nitrosamines in complex matrices, such as pharmaceutical products, fast GC methods have been developed to enable high-throughput screening. nih.gov These methods are designed to provide short analysis times while maintaining the sensitivity required to detect trace levels of nitrosamines. nih.gov

The evolution of chromatographic separations is heavily reliant on the development of novel stationary phases and column chemistries that offer enhanced selectivity and efficiency. While traditional C18 columns are widely used, research into alternative stationary phases continues to expand the capabilities of HPLC for nitrosamine analysis. scirp.orgnih.gov

For instance, pentafluorophenyl (PFP) and phenyl-hexyl stationary phases have been explored to provide different selectivity for nitrosamines compared to C18 columns. docuchem.com These phases can offer unique interactions with the analytes, leading to improved resolution of complex mixtures. docuchem.comresearchgate.net The development of stationary phases with polar-embedded groups has also been a significant advancement, allowing for better performance with highly aqueous mobile phases and improved peak shapes for polar analytes. researchgate.net

In the realm of GC, the focus has been on developing columns that are robust and provide high resolution for the complex mixtures often encountered in nitrosamine analysis. The use of modeling software, such as Pro EZGC, has streamlined the selection of optimal columns and chromatographic conditions, significantly reducing method development time. restek.com

The following table summarizes various stationary phases used for the analysis of N-nitrosamines:

| Chromatographic Technique | Stationary Phase / Column Type |

| HPLC | Symmetry C18 |

| InfinityLab Poroshell 120 PFP | |

| XSelect CSH Phenyl Hexyl | |

| GC | HP-1701 MS (14% cyanopropylphenyl) |

| Pro EZGC recommended columns | |

| This table is a compilation from various sources detailing nitrosamine analysis. scirp.orgkirj.eedocuchem.com |

Mass Spectrometric Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the definitive identification and sensitive quantification of this compound. When coupled with chromatographic separation, it provides a powerful analytical platform.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a preferred method for the analysis of nitrosamines due to its high sensitivity and selectivity. nih.gov This technique involves the coupling of an HPLC or UHPLC system to a tandem mass spectrometer.

In a typical LC-MS/MS workflow for nitrosamine analysis, the compounds are first separated on a reversed-phase column, such as a C18. nih.gov The eluent from the HPLC is then introduced into the mass spectrometer's ion source. For nitrosamines, atmospheric pressure chemical ionization (APCI) is a commonly used ionization technique. nih.gov The protonated molecules of the nitrosamines are then selected in the first quadrupole of the mass spectrometer, fragmented in the collision cell, and the resulting product ions are monitored in the third quadrupole. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a high degree of specificity and significantly reduces background noise, enabling the detection of very low concentrations of the target analytes. nih.govedqm.eu The method can be validated to demonstrate high extraction efficiency, a wide linear range, and low limits of quantification. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile compounds like this compound. nih.gov Similar to LC-MS/MS, the coupling of GC with a mass spectrometer allows for both the separation and definitive identification of the analyte.

In GC-MS analysis of nitrosamines, the sample is injected into the GC, where the compounds are separated based on their volatility and interaction with the column's stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum, which is a unique fingerprint of the molecule, allows for its identification. For quantitative analysis, the instrument is often operated in selected ion monitoring (SIM) mode, where only specific ions characteristic of the target analyte are monitored, thereby increasing sensitivity. kirj.ee

For even greater selectivity and to overcome matrix interferences, gas chromatography-tandem mass spectrometry (GC-MS/MS) is increasingly employed. restek.comnih.gov This technique utilizes a triple quadrupole mass spectrometer and MRM to monitor specific precursor-to-product ion transitions for the nitrosamines of interest. restek.comedqm.eunih.gov The use of an internal standard, such as a deuterated analog of the nitrosamine, is common practice to ensure accurate quantification. nih.gov

The following table presents a summary of mass spectrometric parameters for nitrosamine analysis:

| Technique | Ionization Mode | Mass Analyzer | Detection Mode |

| LC-MS/MS | APCI | Triple Quadrupole | MRM / SRM |

| GC-MS | EI, PCI | Quadrupole, ToF | SIM, Full Scan |

| GC-MS/MS | EI | Triple Quadrupole | MRM |

| This data is compiled from multiple sources on nitrosamine analysis. nih.govkirj.eerestek.commdpi.com |

High-Resolution Mass Spectrometry (HRMS) for Unknowns and Metabolites

High-Resolution Mass Spectrometry (HRMS) has become an indispensable tool for the identification and structural elucidation of unknown compounds and metabolites, a critical task in understanding the biotransformation and environmental fate of this compound. bohrium.comresearchgate.net Unlike standard mass spectrometry, HRMS instruments provide high mass resolution and exceptional mass accuracy, enabling the determination of the elemental composition of an analyte from its accurately measured mass-to-charge ratio (m/z). bohrium.comfda.gov This capability is fundamental for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental formulas.

When analyzing for this compound and its potential transformation products, HRMS offers several advantages:

Enhanced Selectivity: The ability to measure masses with high accuracy (typically to within 5 ppm) allows for very narrow mass extraction windows, which significantly reduces background noise and matrix interferences, thereby improving selectivity. fda.govfda.gov

Structural Elucidation: By providing the precise elemental composition, HRMS is a crucial first step in identifying unknown metabolites. bohrium.com Further structural information can be obtained through MS/MS fragmentation studies, where the fragmentation patterns of the parent ion are analyzed to piece together the molecule's structure.

Retrospective Analysis: HRMS collects full-scan data, meaning that all ions within a specified mass range are recorded. fda.gov This allows for retrospective data mining, where previously acquired datasets can be re-interrogated for newly identified transformation products or metabolites without the need for re-analysis.

The application of Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is particularly powerful. fda.govresearchgate.net LC separates the complex mixture of compounds before they enter the mass spectrometer, and the HRMS provides the high-quality mass data needed for identification. fda.gov For instance, platforms like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometers are frequently employed for metabolomics and the analysis of trace contaminants like nitrosamines. fda.govshimadzu.com These instruments can achieve the low limits of quantification required for regulatory purposes while providing the confidence in identification that comes with high mass accuracy. fda.govwaters.com

Table 1: Key Attributes of HRMS for Metabolite Identification

| Feature | Description | Relevance to this compound Analysis |

| High Mass Accuracy | Measurement of m/z values with high precision (e.g., < 5 ppm error). | Enables confident determination of the elemental formula for unknown metabolites and transformation products. bohrium.comfda.gov |

| High Resolution | Ability to distinguish between ions with very similar m/z values. | Separates analyte signals from matrix interferences, crucial for complex samples. fda.gov |

| MS/MS Fragmentation | Provides structural information by breaking down the parent ion and analyzing its fragments. | Aids in the structural elucidation of novel metabolites of this compound. |

| Full-Scan Data Acquisition | Records all ions within a selected mass range. | Allows for retrospective analysis of data for compounds not initially targeted. fda.gov |

Advanced Sample Preparation and Enrichment Protocols

The effectiveness of any analytical technique is highly dependent on the quality of the sample preparation. thermofisher.com For a compound like this compound, which may be present at very low concentrations in diverse and complex matrices (e.g., water, food, biological fluids), sample preparation is a critical step that involves isolating and concentrating the analyte to levels suitable for detection. thermofisher.comchromatographyonline.com

Solid-Phase Extraction (SPE) and Microextraction Techniques

Solid-Phase Extraction (SPE) is a widely used and robust technique for the cleanup and concentration of nitrosamines from various sample types. chromatographyonline.comthermofisher.com The process involves passing a liquid sample through a solid sorbent material, which retains the analyte. Interfering compounds can be washed away, and the purified analyte is then eluted with a small volume of a suitable solvent. waters.comresearchgate.net The choice of sorbent is critical and depends on the physicochemical properties of the analyte and the sample matrix. researchgate.net For nitrosamines, various sorbents, including coconut charcoal-based cartridges and polymeric sorbents, have been utilized. thermofisher.comchromatographyonline.com

Table 2: General Steps in a Solid-Phase Extraction (SPE) Protocol

| Step | Purpose |

| 1. Conditioning | The sorbent is treated with a solvent to activate it for sample retention. waters.com |

| 2. Sample Loading | The sample is passed through the sorbent bed, where the analyte is retained. waters.com |

| 3. Washing | A specific solvent is used to wash away weakly bound interferences from the sorbent. researchgate.net |

| 4. Elution | A different solvent is used to disrupt the analyte-sorbent interaction and collect the purified analyte. researchgate.net |

In recent years, there has been a significant move towards miniaturized extraction techniques, collectively known as microextraction. These methods offer several advantages, including reduced solvent and sample consumption, faster extraction times, and lower costs. researchgate.netscispace.com

Solid-Phase Microextraction (SPME) is a prominent solvent-free microextraction technique. nih.govresearchgate.net In SPME, a fused-silica fiber coated with a polymeric stationary phase is exposed to the sample (either directly or in the headspace above the sample). nih.gov The analytes partition from the sample matrix into the fiber coating. The fiber is then withdrawn and transferred to the injection port of a gas chromatograph (GC) for thermal desorption and analysis. nih.gov SPME is particularly well-suited for volatile and semi-volatile compounds like many nitrosamines and has been shown to be a fast and selective method for their analysis in water. nih.govresearchgate.net The efficiency of SPME can be optimized by adjusting parameters such as fiber coating, extraction temperature, and time. nih.gov

Automated and Miniaturized Sample Processing

To address the demands of high-throughput analysis and to improve data quality, automation of sample preparation workflows has become increasingly common. thermofisher.comwaters.com Automated systems can perform the complex and repetitive steps of sample preparation, such as liquid handling, extraction, and dilution, with high precision and reproducibility. waters.comlcms.cz This not only increases sample throughput but also minimizes the potential for human error and reduces analyst exposure to potentially hazardous chemicals. thermofisher.comlcms.cz Automation is particularly beneficial for nitrosamine analysis, where trace-level detection is often required, and the risk of contamination from laboratory equipment or the environment is a significant concern. thermofisher.comlcms.cz

The trend towards miniaturization extends beyond just the extraction step to the entire sample processing workflow. researchgate.netnih.gov Miniaturized systems, often in a 96-well plate format or using microfluidic devices, allow for the parallel processing of many samples simultaneously. lth.senih.gov This approach significantly reduces the volumes of sample and reagents required, leading to cost savings and a reduction in waste generation, aligning with the principles of green chemistry. nih.gov The integration of miniaturized sample preparation with analytical instrumentation offers a streamlined process from sample to result, enhancing efficiency and reliability in the characterization of compounds like this compound. lth.senih.gov

Environmental Distribution and Transformation of Di Sec Butylnitrosamine

Environmental Occurrence and Source Attribution

The occurrence of Di-sec-butylnitrosamine in the environment is linked to the presence of its precursors, di-sec-butylamine (B1584033) and nitrosating agents, which can lead to its formation in different environmental compartments.

Disinfection byproducts (DBPs) are created when disinfectants like chlorine react with natural organic and inorganic matter in the water. The use of chloramines, while reducing the formation of regulated DBPs like trihalomethanes and haloacetic acids, can promote the formation of nitrogenous DBPs, including nitrosamines. The concentration and type of DBPs formed depend on the source water quality, the treatment process, and the disinfectant used. Although over 700 DBPs have been identified, only a fraction have been studied for their occurrence and toxicity.

The potential for nitrosamine (B1359907) formation is also present in environments with high nitrate (B79036) concentrations and bacterial activity, where bacteria can facilitate the nitrosation of secondary amines.

Table 1: General Factors Influencing Nitrosamine Formation in Water

| Factor | Description | Potential Impact on this compound Formation |

| Disinfectant Type | Use of chloramine (B81541) versus free chlorine. | Chloramination is more likely to lead to the formation of nitrosamines. |

| Precursor Concentration | Presence of di-sec-butylamine in source water. | Higher precursor concentrations can lead to higher formation potential. |

| Nitrosating Agent | Availability of nitrite (B80452) or other nitrosating agents. | Essential for the nitrosation reaction to occur. |

| Water Quality | Amount of natural organic matter. | Reacts with disinfectants to form a variety of byproducts. |

| pH | The acidity or alkalinity of the water. | The rate of nitrosation is pH-dependent. |

Specific data on the atmospheric presence and formation of this compound is limited. However, the general chemistry of amines and nitrosamines in the atmosphere suggests potential pathways for its formation. Secondary amines can be emitted into the atmosphere from various sources. In the atmosphere, these amines can react with nitrogen oxides (NOx) to form nitrosamines.

Theoretical models suggest that secondary nitrosamine formation in polluted urban air could occur, particularly during nighttime. The reaction of amine radicals with nitric oxide (NO) can lead to the formation of nitrosamines. For instance, the tert-butylamine (B42293) radical has been shown to react with NO to form tert-butylnitrosamine. A similar pathway could exist for this compound if the di-sec-butylamine radical is formed in the atmosphere. The formation of secondary organic aerosols is another significant process in the atmosphere where organic compounds, potentially including amines, react to form particles.

Table 2: Hypothetical Conditions for Nitrosamine Formation in the Atmosphere

| Condition | Polluted Atmosphere | Natural Atmosphere |

| Amine Concentration | 1.0 ppm | 1 ppb |

| Nitrous Acid Vapor | 0.5 ppm | Not Stable |

| Nitric Oxide (NO) | 2.0 ppm | 2.0 ppb |

| Nitrogen Dioxide (NO2) | 2.0 ppm | 4.0 ppb |

| Water Vapor | 13,000.0 ppm | 16,000 ppb |

| Source: Adapted from Hanst, P.L. (1975) |

There is a lack of specific studies documenting the presence of this compound in complex environmental matrices such as soil and sediment. The behavior of chemicals in these matrices is complex, involving processes like adsorption, degradation, and transformation, which are influenced by the microbial communities and the physicochemical properties of the soil or sediment. The fate of anthropogenic compounds in these systems is a key area of environmental research, with a focus on understanding their persistence and potential for forming non-extractable residues.

Abiotic Degradation Pathways and Mechanisms

The persistence of this compound in the environment is determined by its susceptibility to various abiotic degradation processes, primarily photolysis and hydrolysis.

Nitrosamines are generally known to be sensitive to light, particularly ultraviolet (UV) radiation. While specific photolytic studies on this compound are scarce, data on the closely related compound, N-nitrosodi-n-butylamine, indicates that it is light-sensitive. The photolytic degradation of another nitrosamine, tert-butylnitrosamine, has also been documented. This suggests that this compound is likely to undergo photolytic degradation when exposed to sunlight in the environment. The degradation process would involve the absorption of light energy, leading to the cleavage of chemical bonds and the transformation of the parent compound into other substances.

Based on the information available for the structurally similar N-nitrosodi-n-butylamine, this compound is expected to be relatively stable to hydrolysis under typical environmental conditions (pH 5 to 9). Hydrolysis is not considered a major environmental fate process for this class of compounds as they lack functional groups that readily hydrolyze.

Oxidative Transformations in Natural and Engineered Systems

The transformation of this compound in the environment is significantly influenced by oxidative processes, which can occur in both natural settings and engineered systems like water treatment facilities. Oxidation reactions involve the loss of electrons from the nitrosamine molecule, leading to its chemical alteration.

In natural systems, the presence of oxygen is a critical factor for the transformation of secondary amines, the precursors to nitrosamines. science.gov The formation of N-nitrosamines is often catalyzed by various environmental factors, and their subsequent degradation can be initiated by oxidative reactions. For instance, the atmospheric chemistry of nitrosamines involves reactions that determine their stability and persistence in the air. epa.gov

Engineered systems, particularly those involving water treatment, can also promote oxidative transformation. Chlorination, a common disinfection method, is a powerful oxidation process that can react with and transform organic compounds. ineris.fr Another relevant process in engineered systems is the use of activated carbon. Studies have shown that activated carbon surfaces can catalyze the formation of nitrosamines from secondary amines, especially when the carbon has been dried under air for extended periods, highlighting the role of oxygen. science.gov The properties of the activated carbon, such as whether its surface is in a reduced or oxidized state, also play a significant role in the yields of nitrosamine formation. science.gov While not specific to this compound, the metabolic transformation of other dialkylnitrosamines is known to involve oxidative pathways, such as hydroxylation. who.int

Role of Mineral Surfaces in Abiotic Transformation

The abiotic, or non-biological, transformation of this compound can be influenced by its interaction with mineral surfaces in soil and sediment. These interactions are a crucial component of how organic contaminants are retained and degraded in the subsurface. escholarship.org Mineral surfaces can affect the chemical stability and bioavailability of organic compounds through several mechanisms. mdpi.com

Adsorption is a key process where organic molecules like nitrosamines bind to mineral particles. escholarship.orgmdpi.com This binding can be a primary step leading to further transformation. The surfaces of minerals, particularly clay minerals and metal oxides, can possess catalytic properties that facilitate chemical reactions. mdpi.com These reactions can include redox processes, which alter the chemical structure of the adsorbed compound. mdpi.com

The interaction between organic compounds and mineral surfaces is complex and can lead to:

Altered Bioavailability : Adsorption can reduce the amount of a contaminant that is dissolved in water and available for microbial degradation or uptake by organisms. nih.govnih.gov

Catalytic Degradation : Mineral surfaces can catalyze hydrolysis or oxidation-reduction reactions, breaking down the contaminant into other products. mdpi.com

Retardation : The movement of contaminants through soil and groundwater can be slowed by adsorption to minerals, increasing the time available for degradation processes to occur. escholarship.org

While direct studies on this compound are limited, the principles of contaminant-mineral interaction suggest that surfaces like iron oxides and aluminosilicate (B74896) clays (B1170129) could play a role in its abiotic transformation by providing reactive sites for degradation. mdpi.comnih.govnih.gov

Biotic Degradation and Biotransformation Processes

Microbial Degradation and Metabolic Pathways of N-Nitrosamines

Microorganisms play a central role in the breakdown of organic pollutants, including N-nitrosamines, in the environment. nih.govfrontiersin.org This process, known as biodegradation, involves microbes utilizing the contaminant as a source of carbon and energy, leading to its transformation into simpler, often less harmful, compounds. frontiersin.orgresearchgate.net The metabolic pathways for the degradation of aromatic and alkyl compounds by bacteria are complex and highly diverse. researchgate.net

For dialkylnitrosamines, a key metabolic transformation is hydroxylation, which involves the introduction of a hydroxyl (-OH) group into the molecule. who.int This initial step often occurs at the end of the alkyl chain or at the carbon atom adjacent (in the alpha-position) to the nitroso group. epa.govwho.int This alpha-hydroxylation is a critical activation step that is often mediated by cytochrome P-450 monooxygenase enzyme systems. science.govepa.gov This reaction can destabilize the molecule, leading to further degradation.

Following hydroxylation, other metabolic processes can occur, such as:

Chain Shortening : The alkyl chains of the nitrosamine can be progressively shortened. who.int

Denitrosation : The removal of the nitroso group (-N=O) can occur, breaking the N-N bond and detoxifying the compound. acs.org

Mineralization : Complete degradation can lead to the formation of carbon dioxide, water, and inorganic nitrogen. who.intresearchgate.net

Enzymatic Transformation by Isolated Biocatalysts

The transformation of chemical compounds using whole microbial cells or isolated enzymes is known as biocatalysis. mt.comfrontiersin.org This approach harnesses the high specificity and efficiency of enzymes to perform chemical reactions under mild conditions. nih.gov For nitrosamines, specific enzymes are responsible for initiating their breakdown.

The primary enzymes involved in the initial steps of nitrosamine metabolism are oxidoreductases, particularly cytochrome P-450 monooxygenases. science.govepa.govmt.com These enzymes are found in a wide variety of organisms and are crucial for metabolizing foreign compounds. epa.gov They catalyze the insertion of one atom of oxygen into the substrate, a key step in the alpha-hydroxylation of nitrosamines. frontiersin.org

The use of isolated enzymes or whole-cell biocatalysts offers several advantages for studying and potentially remediating contamination:

High Selectivity : Enzymes exhibit remarkable chemo-, regio-, and enantioselectivity, meaning they act on specific parts of a molecule with a specific orientation. mt.comnih.gov

Mild Conditions : Biocatalytic reactions typically occur at ambient temperature and pressure and near neutral pH, reducing energy costs and unwanted side reactions. nih.gov

Efficiency : Enzymatic reactions can be very rapid. mt.com

Research in biocatalysis focuses on discovering new enzymes and engineering existing ones to improve their stability and activity for specific industrial or environmental applications. europa.eu While specific biocatalysts for this compound are not extensively documented, the known pathways for similar dialkylnitrosamines point toward the central role of monooxygenases and other oxidoreductases in its enzymatic transformation. epa.govmt.com

Table 1: Enzyme Classes Involved in Biotransformation

| Enzyme Class | Function | Relevance to Nitrosamine Degradation |

|---|---|---|

| Oxidoreductases | Catalyze oxidation-reduction reactions. | Includes cytochrome P-450 monooxygenases, which are critical for the initial hydroxylation and metabolic activation of nitrosamines. science.govepa.govmt.com |

| Transferases | Transfer functional groups (e.g., an amino group) from one molecule to another. | May be involved in secondary metabolic steps following initial oxidation. mt.com |

| Hydrolases | Catalyze the cleavage of chemical bonds by the addition of water. | Could play a role in breaking down intermediate metabolites formed during degradation. researchgate.net |

Factors Influencing Biodegradation Rates in Environmental Systems

The rate and extent of the biodegradation of this compound in soil and water are controlled by a complex interplay of environmental and biological factors. ijpab.com The success of bioremediation depends on optimizing these conditions to favor microbial activity. ijpab.comclu-in.org

Key factors include:

Contaminant Characteristics : The concentration and bioavailability of the nitrosamine are crucial. ijpab.comclu-in.org Very high concentrations can be toxic to microorganisms, while very low concentrations may not be sufficient to induce the necessary degradative enzymes. clu-in.org The solubility and sorption of the compound to soil particles also affect its availability to microbes. ijpab.com

Microbial Population : The presence and abundance of microorganisms with the genetic capacity to degrade the specific contaminant are fundamental. ijpab.com A diverse microbial community often leads to more effective degradation. nih.gov

Nutrient Availability : Microorganisms require essential nutrients like nitrogen and phosphorus for growth and metabolism. nih.govclu-in.org An optimal carbon-to-nitrogen-to-phosphorus (C:N:P) ratio can significantly enhance biodegradation rates. nih.gov

Temperature : Microbial metabolism is temperature-dependent. nih.govclu-in.org The rate of biodegradation generally increases with temperature up to an optimum, beyond which it can decline as enzymes become denatured. clu-in.orgmdpi.com

pH : The pH of the soil or water affects microbial enzyme activity and the solubility of contaminants and nutrients. Most bacteria involved in bioremediation thrive in a pH range of 6 to 8. clu-in.org

Oxygen and Redox Potential : The availability of electron acceptors, such as oxygen for aerobic respiration, is a major determining factor. ijpab.comclu-in.org The redox potential of a system indicates its tendency to be oxidizing or reducing, which dictates the feasibility of different metabolic pathways. clu-in.org

Table 2: Key Factors Affecting Biodegradation Rates

| Factor | Influence on Biodegradation | Source(s) |

|---|---|---|

| Temperature | Directly affects the rate of microbial metabolism and enzyme activity. Rates generally increase with temperature to an optimal point. | nih.govclu-in.orgmdpi.com |

| pH | Affects enzyme function and the solubility of nutrients and contaminants. Optimal range for many bacteria is 6-8. | clu-in.org |

| Nutrient Availability | Essential for microbial growth (e.g., nitrogen, phosphorus). An appropriate C:N:P ratio can stimulate microbial activity. | nih.govclu-in.org |

| Oxygen Content | Determines whether aerobic (oxygen-requiring) or anaerobic metabolic pathways will dominate. | ijpab.comclu-in.org |

| Contaminant Concentration | High levels can be toxic, while low levels may not induce degradation enzymes. | clu-in.org |

| Bioavailability | The fraction of the contaminant that is accessible to microorganisms for degradation. Affected by solubility and sorption to soil/sediment. | ijpab.com |

| Microbial Community | The presence, diversity, and density of microorganisms capable of degrading the specific contaminant. | nih.govijpab.com |

Chemical Reactivity and Molecular Transformations of Di Sec Butylnitrosamine

Fundamental Reactivity of the N-Nitroso Functional Group

The N-nitroso functional group (-N=O) is the defining feature of nitrosamines and dictates their chemical behavior. This group is generally considered to be weakly electrophilic at the nitroso-nitrogen atom, making it susceptible to attack by strong nucleophiles such as organolithium and Grignard reagents. Conversely, the oxygen atom of the nitroso group possesses lone pairs of electrons and can act as a nucleophilic center, reacting with various electrophiles.

The reactivity of the N-nitroso group is significantly influenced by its electronic environment and the reaction conditions. For instance, N-nitrosamines typically require harsh conditions, such as the presence of strong acids or bases, to undergo chemical transformations. Protonation of the nitrosamine (B1359907) is often a prerequisite to initiate reactions like the transfer of the nitroso group to another nucleophile, a process known as transnitrosation. The N-nitroso moiety can also participate in the formation of metal complexes, acting as a directing group in certain metal-catalyzed reactions.

Electrophilic Reactions Involving Di-sec-butylnitrosamine

While the nitrogen of the N-nitroso group is weakly electrophilic, the primary electrophilic reactions involving nitrosamines feature the oxygen atom acting as a nucleophile. These reactions occur when the nitrosamine is treated with a potent electrophile.

Nitrosamines, including this compound, can react with strong alkylating agents through the oxygen atom. This reaction yields O-alkylated intermediates known as alkoxydiazenium salts, which are O-substituted derivatives of the protonated nitrosamine core structure. These intermediates are highly reactive species. Besides alkylating agents, other electrophiles can also react at the oxygen center; for example, O-trimethylsilyl and O-triflyl derivatives have been prepared from N-nitrosodimethylamine (NDMA).

The formation of these O-alkylated intermediates activates the nitrosamine molecule for subsequent transformations. The stability and further reaction pathways of these alkoxydiazenium salts depend on the specific substituents on the nitrogen atom and the nature of the alkylating agent used.

Nucleophilic Reactions and Denitrosation

Denitrosation, the cleavage of the N-NO bond, is a characteristic reaction of N-nitrosamines when subjected to certain nucleophiles or acidic conditions. This process can be achieved using various chemical reagents, leading to the removal of the nitroso group and the regeneration of the parent secondary amine. For example, reagents such as copper(I) chloride (CuCl) have been used for chemical denitrosation.

In acidic environments, the denitrosation of N-nitrosamines is a prominent reaction pathway. The process is initiated by the protonation of the nitrosamine, which makes the N-N bond more susceptible to cleavage. The reaction of N-nitrosodiphenylamine in acidic aqueous ethanol (B145695) shows that protonation is a required first step to initiate the transfer of the nitroso group.

Generally, denitrosation is more strongly catalyzed by acid than other competing reactions like hydrolysis. The stability of nitrosamines is therefore significantly lower in acidic solutions compared to neutral or alkaline conditions. The protonated nitrosamine can then react with a nucleophile, leading to the transfer of the nitroso moiety.

The kinetics and mechanism of denitrosation are highly dependent on the specific nucleophile involved. Two primary pathways for the transfer of the nitroso group (transnitrosation) have been identified:

Direct Transnitrosation : In this pathway, the nucleophile directly attacks the protonated nitrosamine, leading to the transfer of the nitroso group without the formation of a free nitrosating species like nitrous acid. An example is the reaction of protonated N-nitrosodiphenylamine with N-methylaniline, which is not catalyzed by chloride ions, indicating a direct transfer.

Indirect Transnitrosation : This pathway involves the breakdown of the protonated nitrosamine to form nitrous acid (or a related nitrosating agent), which then nitrosates the nucleophile. The reaction with sodium azide (B81097) in acidic conditions proceeds through this indirect mechanism.

For some nucleophiles, both direct and indirect transnitrosation pathways may compete. At high concentrations of the nucleophile, the reaction rate can become independent of the nucleophile's concentration, suggesting that an intramolecular rearrangement of the protonated nitrosamine is the rate-limiting step. The bromide ion has also been noted to catalyze denitrosation.

Oxidative and Reductive Transformations

Pathways to Nitramine Formation

The conversion of nitrosamines to nitramines is a well-documented oxidative process. epa.gov For dialkylnitrosamines such as this compound, this transformation involves the oxidation of the nitrogen atom of the nitroso group.

One established method for the oxidation of nitrosamines to nitramines is the use of strong oxidizing agents. For instance, treatment with peroxytrifluoroacetic acid has been shown to yield the corresponding nitramine in good measure. mit.edu Another effective reagent is nitric acid. mit.edu

Alternatively, nitramines can be synthesized through the direct nitration of the corresponding secondary amine. In the case of this compound, the precursor amine is di-sec-butylamine (B1584033). The nitration of secondary amines to form nitramines can be achieved through various synthetic routes. One such method involves the use of nitronium tetrafluoroborate (B81430) (NO₂BF₄). core.ac.ukcranfield.ac.uk Studies on di-butylamine, a structural isomer, have shown a 54% yield of the corresponding nitramine using this reagent. core.ac.ukcranfield.ac.uk Another approach is the reaction of the nitrate (B79036) salt of a secondary amine with a lower fatty acid anhydride (B1165640), such as acetic anhydride, in the presence of a chloride catalyst. google.com

The table below summarizes findings from studies on the nitration of secondary amines, which are indicative of the pathways applicable to the formation of di-sec-butylnitramine.

Table 1: Nitration of Secondary Amines to Form Nitramines

| Amine | Nitrating Agent/Method | Product Yield | Reference |

|---|---|---|---|

| Di-n-butylamine | Nitronium tetrafluoroborate (NO₂BF₄) | 54% | core.ac.ukcranfield.ac.ukresearchgate.net |

| Di-n-butylamine | Nitrate salt with acetic anhydride and zinc chloride catalyst | - | google.com |

Reductive Cleavage Mechanisms

The reductive cleavage of nitrosamines typically involves the breaking of the N-NO bond, leading to the formation of the parent amine and other reduction products like the corresponding hydrazine. Several methods have been developed for the reduction of dialkylnitrosamines, and these are generally applicable to this compound.

Electrolytic reduction in acidic ethanol has been shown to be an effective method for the smooth reduction of dialkylnitrosamines. mit.eduacs.org Another approach involves the use of a reducing Ti(II) reagent, which can be formed from titanium tetrachloride (TiCl₄) and magnesium powder. This method has been reported to reduce various nitrosamines to their corresponding hydrazines in high yields. mit.eduacs.org

Catalytic hydrogenation is also a widely used technique for the reduction of nitrosamines. Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and rhodium on carbon (Rh/C), which convert nitrosamines to the corresponding hydrazines. nih.gov Raney nickel is another effective catalyst for cleaving the N-N bond. nih.gov Furthermore, electrochemical decomposition has been investigated as a viable route for the neutralization of nitrosamines, where they are reduced to their corresponding secondary amines. researchgate.net

The table below outlines various reductive methods applicable to dialkylnitrosamines.

Table 2: Reductive Cleavage Methods for Dialkylnitrosamines

| Reductive Method/Reagent | Primary Product | Reference |

|---|---|---|

| Electrolytic reduction | Parent amine and/or hydrazine | mit.eduacs.org |

| TiCl₄ with magnesium powder | Hydrazine | mit.eduacs.org |

| Catalytic hydrogenation (e.g., Pd/C) | Hydrazine | nih.gov |

| Raney nickel | Parent amine | nih.gov |

Metabolic Investigations of Di Sec Butylnitrosamine in Non Human Systems

In Vitro Metabolic Profiling and Enzyme Kinetics

In vitro systems, utilizing subcellular fractions and purified enzymes, are instrumental in dissecting the initial steps of xenobiotic metabolism. For di-sec-butylnitrosamine, these studies have been crucial in identifying the primary enzymes and the initial metabolic transformations.

Role of Cytochrome P450 Enzymes (CYP450) in Alpha-Hydroxylation

The metabolic activation of carcinogenic nitrosamines is predominantly initiated by enzymatic α-hydroxylation, a reaction catalyzed by the cytochrome P450 (CYP450) superfamily of enzymes. jst.go.jp This process involves the oxidation of a carbon atom adjacent to the nitroso group. jst.go.jpnih.gov Studies on long-chain N-nitrosodialkylamines, such as N-nitrosodibutylamine (NDBA), have demonstrated that specific CYP450 isoforms are key players in this bioactivation step. nih.gov

Research using liver microsomes from rats pretreated with various inducers has shed light on the specific enzymes involved. nih.gov For instance, pretreatment with phenobarbital (B1680315) (PB) dramatically increases the cleavage at the C-N bond of NDBA, indicating a significant role for PB-inducible CYPs. nih.gov Further investigations with purified CYP450 isoforms in reconstituted systems have identified CYP2B1 as a primary catalyst for the α-hydroxylation of long-chain nitrosamines with high activity. nih.gov In contrast, CYP2E1 shows activity towards the depropylation of N-nitrosodipropylamine (NDPA) but not the debutylation of NDBA. nih.gov CYP1A1 exhibits no metabolic activity towards these compounds. nih.gov The inhibition of NDBA debutylation by monoclonal antibodies against CYP2B1 confirmed its significant contribution to the metabolic process in PB-pretreated rat liver microsomes. nih.gov This enzymatic α-hydroxylation is considered the primary pathway involved in the mutagenic activation of these compounds. jst.go.jpjst.go.jp

Table 1: Key Cytochrome P450 Isoforms in the Metabolism of Long-Chain Nitrosamines

| Enzyme | Role in Metabolism | Inducer/Pretreatment |

|---|---|---|

| CYP2B1 | Specifically catalyzes α-hydroxylation with high activity. nih.gov | Phenobarbital (PB) nih.gov |

| CYP2E1 | Catalyzes depropylation of NDPA but not debutylation of NDBA. nih.gov | Pyridine (PYR) nih.gov |

| CYP1A1 | No significant metabolic activity observed. nih.gov | beta-Naphthoflavone (BNF) nih.gov |

Identification of Intermediate Metabolites

The α-hydroxylation of this compound results in the formation of highly unstable α-hydroxy species. jst.go.jpnih.gov These intermediates have very short half-lives, estimated to be around 5 seconds, and spontaneously decompose. nih.gov In the case of the related compound, di-n-butylnitrosamine (DBN), oxidative metabolism by rat liver microsomal fractions leads to an unstable α-hydroxylated intermediate, N-butyl-N-(1-hydroxybutyl)nitrosamine. jst.go.jpjst.go.jp This intermediate decomposes to form butyraldehyde. jst.go.jpjst.go.jp

By analogy, the α-hydroxylation of this compound would produce an unstable N-sec-butyl-N-(1-hydroxy-1-methylpropyl)nitrosamine. This would subsequently decompose to yield 2-butanone (B6335102) and a sec-butyldiazonium ion. In addition to the products of α-hydroxylation, other oxidative pathways can occur at different positions on the alkyl chains. For DBN, N-butyl-N-(3-hydroxybutyl)nitrosamine has been identified as a principal stable metabolite, resulting from ω-2 hydroxylation. jst.go.jpjst.go.jp

In Vivo Biotransformation Studies in Animal Models

In vivo studies in animal models provide a comprehensive understanding of a compound's metabolic fate, including absorption, distribution, biotransformation, and excretion, reflecting the interplay of various organs and metabolic systems.

Species-Specific Metabolic Pathways in Rodents and Non-Human Primates

The carcinogenicity of long-chain nitrosamines like N-nitrosodipropylamine (NDPA) and N-nitrosodibutylamine (NDBA) has been demonstrated in multiple laboratory animal species, including rats, mice, hamsters, and monkeys, suggesting that metabolic activation pathways are present across these species. mdpi.com In rats, oral administration of NDPA primarily induces tumors in the liver, nasal cavity, and esophagus. mdpi.com

While direct comparative metabolic studies for this compound between rodents and non-human primates are not extensively detailed in the provided context, research on other compounds highlights the importance of such comparisons. For many xenobiotics, qualitative differences in metabolite profiles are common between rats and humans, and by extension, other primates. europa.eu Non-human primate models, such as the rhesus monkey, are increasingly used to study metabolic changes relevant to human health due to their closer physiological and genetic relationship. nih.gov Studies on N-nitrosamines have shown that while the fundamental pathways like α-hydroxylation are conserved, the rates and profiles of metabolites can differ, impacting species-specific toxicity. nih.gov

Excretion Profiles of this compound Metabolites

The excretion of N-nitrosamines and their metabolites occurs primarily through urine. unito.it Generally, unmetabolized parent compounds and their stable metabolites, often in the form of glucuronide conjugates, are rapidly eliminated via this route. unito.it For several nitrosamines, including NDMA, NDEA, and NDPA, biliary excretion is considered a minor pathway. unito.it

Following administration of a related compound, 14C-labeled butylated hydroxytoluene (BHT), to rats, 80-90% of the radioactivity was excreted in the urine and feces within 96 hours. inchem.org Metabolism involved oxidation followed by the formation of glucuronide conjugates, which were then excreted. inchem.org It is expected that the polar, hydroxylated metabolites of this compound, as well as their glucuronide and sulfate (B86663) conjugates, would follow a similar pattern of rapid urinary excretion. Some portion of the administered dose may also be eliminated in the feces. inchem.org Evidence also exists for the placental transfer of NDBA and NDPA. unito.it

Structural Elucidation of Metabolites

The identification and structural characterization of metabolites are essential for understanding biotransformation pathways. criver.com This process relies on a combination of chromatographic separation and spectroscopic analysis. criver.comnih.gov

For nitrosamine (B1359907) metabolites, techniques such as gas-liquid chromatography (GLC) and high-pressure liquid chromatography (HPLC) are used for separation and initial identification. jst.go.jpjst.go.jp Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a primary tool for metabolite profiling due to its high sensitivity and ability to provide molecular weight and fragmentation data. criver.comd-nb.info High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of metabolites. d-nb.info

Further structural detail is obtained through tandem mass spectrometry (MS/MS), which involves the fragmentation of a selected parent ion to produce a characteristic spectrum of daughter ions, offering clues to the molecule's structure. d-nb.info For definitive structural assignment, especially for novel or complex metabolites, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard, although it typically requires a larger quantity of purified sample. d-nb.infonih.gov The combination of these analytical techniques allows for the confident identification of metabolic products, from stable hydroxylated derivatives to the breakdown products of unstable intermediates. jst.go.jpcriver.com

Table 2: Analytical Techniques for Metabolite Structural Elucidation

| Technique | Application |

|---|---|

| Gas/Liquid Chromatography (GC/LC) | Separation of metabolites from complex biological matrices. jst.go.jpjst.go.jp |

| High-Pressure Liquid Chromatography (HPLC) | High-resolution separation of metabolites. jst.go.jp |

| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition (HRMS). d-nb.info |

| Tandem Mass Spectrometry (MS/MS) | Provides fragmentation patterns for structural characterization. d-nb.info |

| Nuclear Magnetic Resonance (NMR) | Definitive structural determination of purified metabolites. d-nb.infonih.gov |

Emerging Research Directions and Future Scope for Di Sec Butylnitrosamine Studies

Advanced Computational Modeling for Reactivity and Degradation Prediction

Computational chemistry is becoming an indispensable tool for understanding the behavior of N-nitrosamines like Di-sec-butylnitrosamine. Advanced computational models offer a cost-effective and efficient way to predict their reactivity and degradation pathways.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are being employed to investigate the molecular properties of these compounds. nih.gov These models can elucidate the electronic structure and energy landscapes of nitrosamines, providing insights into their stability and susceptibility to degradation under various environmental conditions. For instance, DFT can be used to model the transition states of reactions, such as the rate-limiting dehydration step in imine formation, which shares mechanistic similarities with nitrosamine (B1359907) chemistry. nih.gov

A key advantage of computational methods is their potential for screening a wide range of scenarios to establish structure-property relationships at a lower cost than traditional laboratory experiments. nih.gov By simulating interactions with different environmental matrices and potential reactants, researchers can predict the formation of degradation byproducts and assess their potential toxicity. This predictive capability is crucial for proactive environmental management and for designing effective remediation strategies.

Future research will likely focus on developing more complex models that can simulate the behavior of this compound in intricate environmental systems, such as soil and water, and under various conditions like sunlight exposure. acs.org

Development of Innovative Environmental Remediation Strategies for N-Nitrosamines

The persistent and toxic nature of N-nitrosamines necessitates the development of effective and sustainable environmental remediation technologies. While traditional methods have shown some success, current research is focused on more innovative and efficient approaches.

Current and Emerging Remediation Techniques for N-Nitrosamines:

| Remediation Strategy | Description | Efficacy & Limitations |

| UV Photolysis | Utilizes ultraviolet light to break the N-N bond in nitrosamines, leading to their degradation. acs.org | Effective for some nitrosamines like NDMA, but can be expensive for large-scale water treatment. scielo.org.za The rate of photolysis can be pH-dependent. acs.org |

| Activated Carbon Adsorption | Employs porous carbon materials to physically adsorb nitrosamines and their precursors from water. researchgate.netresearchgate.net | Can effectively remove precursors, but may be less efficient for removing already-formed nitrosamines. acs.org Removal efficiencies vary depending on the type of activated carbon and the specific nitrosamine. researchgate.net |

| Bioremediation | Leverages microorganisms to degrade N-nitrosamines into less harmful substances. | A promising and potentially cost-effective method, though more research is needed to identify and optimize microbial strains for specific nitrosamines. scielo.org.za |

| Catalytic Reduction | Uses catalysts to promote the chemical reduction of nitrosamines to less toxic compounds. researchgate.net | Shows potential for efficient degradation, but catalyst development and longevity are key research areas. acs.org |

| Advanced Oxidation Processes (AOPs) | Involve the generation of highly reactive species, such as hydroxyl radicals, to oxidize and degrade nitrosamines. researchgate.net | Can be highly effective but may lead to the formation of other disinfection byproducts and can be energy-intensive. acs.org |

Comprehensive Structure-Reactivity Relationship Studies

Understanding the relationship between the chemical structure of a molecule and its reactivity is fundamental to predicting its behavior and potential toxicity. For N-nitrosamines, these studies are crucial for assessing the risks posed by different compounds within this class.

The critical step in the metabolic activation of many N-nitrosamines is the hydroxylation of the α-carbon, a reaction catalyzed by cytochrome P450 enzymes. acs.org This process leads to the formation of a highly reactive alkyldiazonium ion, which can then interact with cellular macromolecules like DNA. acs.orgmdpi.com The structure of the alkyl groups attached to the nitroso-functional group significantly influences the rate and outcome of this metabolic activation.

For instance, comparative in vivo studies on the biotransformation of di-n-butylnitrosamine have shed light on its metabolic pathways. researchgate.net The steric and electronic properties of the sec-butyl groups in this compound will dictate its specific metabolic fate and reactivity compared to other nitrosamines.

Future research in this area will involve:

Kinetic Studies: Measuring the rates of reaction for a wide range of N-nitrosamines under various conditions to quantify the effects of different structural motifs.

In Vitro and In Vivo Metabolism Studies: Investigating how structural variations affect metabolic pathways and the formation of reactive intermediates in biological systems.

Quantitative Structure-Activity Relationship (QSAR) Models: Developing computational models that can predict the reactivity and potential carcinogenicity of new or understudied nitrosamines based on their chemical structure.

These comprehensive studies will provide a more nuanced understanding of the risks associated with specific nitrosamines and aid in the development of more targeted risk assessment strategies. vakbladvoedingsindustrie.nl

Miniaturized and High-Throughput Analytical Platforms

The need for rapid and sensitive detection of N-nitrosamines in various matrices, from environmental samples to pharmaceutical products, is driving the development of miniaturized and high-throughput analytical platforms. genevolution.fr These advanced systems offer significant advantages over traditional analytical methods.

Advantages of Modern Analytical Platforms:

| Feature | Benefit |

| Miniaturization | Reduces sample and reagent consumption, leading to more environmentally friendly and cost-effective analyses. researchgate.net |

| High-Throughput Capability | Allows for the simultaneous analysis of multiple samples, significantly increasing efficiency and enabling large-scale screening. genevolution.frresearchgate.net |

| Enhanced Sensitivity | Achieves lower detection limits, which is crucial for identifying trace levels of potent carcinogens like nitrosamines. genevolution.fr |

| Automation | Reduces manual labor, improves reproducibility, and allows for continuous monitoring. genevolution.frresearchgate.net |